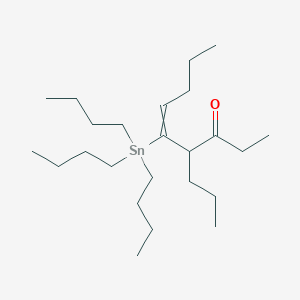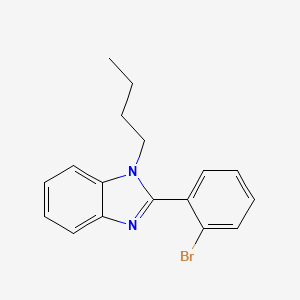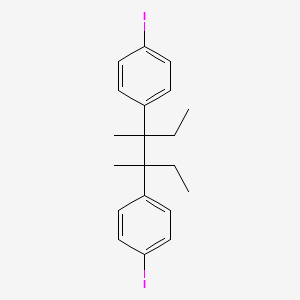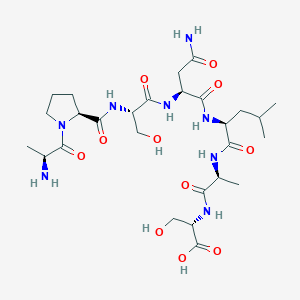silane CAS No. 825628-14-6](/img/structure/B14226441.png)
[(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-yl](trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a propargylic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane typically involves the reaction of a propargylic alcohol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alkanes or alkenes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of new organosilicon compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological applications include its use as a precursor for the synthesis of bioactive molecules. Researchers are exploring its role in the development of new pharmaceuticals and agrochemicals.
Medicine
In medicine, (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, its ability to undergo various chemical reactions allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane: shares similarities with other organosilicon compounds such as:
Uniqueness
The uniqueness of (3R)-3-(Ethenyloxy)-3-phenylprop-1-yn-1-ylsilane lies in its combination of a propargylic ether and a trimethylsilyl group. This structural feature imparts distinct reactivity and stability, making it a versatile compound for various applications.
Properties
CAS No. |
825628-14-6 |
|---|---|
Molecular Formula |
C14H18OSi |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
[(3R)-3-ethenoxy-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C14H18OSi/c1-5-15-14(11-12-16(2,3)4)13-9-7-6-8-10-13/h5-10,14H,1H2,2-4H3/t14-/m0/s1 |
InChI Key |
RMTBASFFCYUYPF-AWEZNQCLSA-N |
Isomeric SMILES |
C[Si](C)(C)C#C[C@@H](C1=CC=CC=C1)OC=C |
Canonical SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-([1,1'-Binaphthalene]-2,2'-diyl)dithiophene](/img/structure/B14226379.png)

![N-(4-{[2-(Pyridine-4-carbonyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14226396.png)
![1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14226397.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14226399.png)
![3-[(2,4-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B14226403.png)


![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-pyridinyl)-](/img/structure/B14226427.png)

![1-[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]pentan-1-one](/img/structure/B14226432.png)

